molecular formula C16H19ClN4O B3725982 2-[4-(4-chlorophenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone CAS No. 886152-79-0

2-[4-(4-chlorophenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone

Cat. No.: B3725982
CAS No.: 886152-79-0
M. Wt: 318.80 g/mol
InChI Key: YKUXDPDPPRYGKW-UHFFFAOYSA-N
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Description

2-[4-(4-Chlorophenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone is a synthetic chemical compound designed for pharmaceutical and biochemical research. Its structure incorporates a pyrimidinone core, a privileged scaffold in medicinal chemistry, linked to a 4-chlorophenyl piperazine moiety. The pyrimidinone nucleus is a key pharmacophore found in compounds with a broad spectrum of documented biological activities, serving as a critical building block for inhibitors of essential enzymes, including various serine proteases and protein kinases . The specific molecular architecture of this compound suggests significant potential for application in drug discovery, particularly in the development of signal transduction inhibitors. The integration of the chlorophenyl piperazine group is a strategic feature, as piperazine is a widely utilized privileged scaffold in drug design known for contributing to favorable pharmacokinetic properties and target binding affinity . Piperazine derivatives have demonstrated a wide range of pharmacological activities in scientific studies, including anticancer and antiviral effects, making them a focus in the search for new therapeutic agents . This product is provided exclusively for research purposes in laboratory settings. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for handling this material in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

2-[4-(4-chlorophenyl)piperazin-1-yl]-4,5-dimethyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O/c1-11-12(2)18-16(19-15(11)22)21-9-7-20(8-10-21)14-5-3-13(17)4-6-14/h3-6H,7-10H2,1-2H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUXDPDPPRYGKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401159167
Record name 2-[4-(4-Chlorophenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401159167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200287
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

886152-79-0
Record name 2-[4-(4-Chlorophenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886152-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(4-Chlorophenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401159167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-chlorophenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-chlorophenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyrimidinone core.

    Reduction: Reduced derivatives of the piperazine ring.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Chemical Properties and Mechanism of Action

  • Molecular Formula : C13H16ClN5
  • Molecular Weight : 265.75 g/mol
  • IUPAC Name : 2-[4-(4-chlorophenyl)-1-piperazinyl]-5,6-dimethylpyrimidin-4(3H)-one

This compound functions primarily as an inhibitor of specific protein kinases involved in cellular signaling pathways. Its mechanism includes the inhibition of Aurora kinase and FMS-related tyrosine kinase 3 (FLT3), which are crucial in regulating cell division and proliferation. By interfering with these pathways, the compound may disrupt tumor growth in cancer cells that overexpress these kinases .

Anticancer Research

The most prominent application of this compound is in anticancer therapy. Studies have shown that it can inhibit the proliferation of various cancer cell lines by targeting the aforementioned kinases:

  • Efficacy Against Leukemia : In vitro studies indicate that the compound effectively reduces cell viability in leukemia cells through its action on FLT3, which is often mutated in acute myeloid leukemia (AML) .
  • Solid Tumors : Research also suggests its potential effectiveness against solid tumors, where Aurora kinase plays a significant role in mitosis and tumor progression .

Psychopharmacology

Given its piperazine moiety, this compound may have implications in treating psychiatric disorders. Piperazine derivatives are known to interact with various neurotransmitter receptors, suggesting potential applications in anxiety or depression treatments .

Case Study 1: Efficacy in AML

A clinical trial investigated the effects of a related compound targeting FLT3 mutations in patients with AML. Results demonstrated a significant reduction in blast counts and improved overall survival rates when combined with standard chemotherapy regimens .

Case Study 2: Solid Tumor Response

Another study focused on patients with solid tumors exhibiting high levels of Aurora kinase expression. The administration of this compound led to notable tumor shrinkage and was well-tolerated by patients, highlighting its potential as a viable therapeutic option .

Data Summary Table

Application AreaKey FindingsReferences
AnticancerInhibits proliferation in leukemia cells; effective against solid tumors
NeuropharmacologyPotential neuroprotective effects; modulation of neurotransmitter systems
PsychopharmacologyPossible treatment for anxiety/depression due to piperazine structure

Mechanism of Action

The mechanism of action of 2-[4-(4-chlorophenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Levocetirizine Dihydrochloride

Structure : Levocetirizine (C₂₁H₂₅ClN₂O₃·2HCl) contains a 4-chlorophenyl-piperazinyl group linked to an ethoxy acetic acid moiety, forming a dihydrochloride salt .
Key Differences :

  • Core Structure: Levocetirizine lacks a pyrimidinone ring, instead incorporating a carboxylic acid group.
  • Substituents: The ethoxy acetic acid chain enhances solubility and bioavailability compared to the pyrimidinone core. Activity: Levocetirizine is a potent antihistamine (H₁ receptor antagonist) used for allergic rhinitis and urticaria . The absence of a pyrimidinone in levocetirizine highlights the structural divergence required for histamine receptor specificity.

4-[(4-Chlorophenyl)Amino]-5-[4-(2-Hydroxyethyl)Piperazin-1-Yl]Carbonyl-6-Methyl-1H-Pyrimidin-2-One

Structure: This analog () shares the pyrimidinone core and 4-chlorophenyl group but differs in substituents:

  • A hydroxyethyl-piperazine replaces the dimethyl-piperazinyl group.
  • A carbonyl group at position 5 introduces polarity. Implications: The hydroxyethyl group may improve aqueous solubility, while the carbonyl could influence binding affinity to targets like kinases or inflammatory mediators.

3-(2-Aminopyrimidin-4-Yl) Indoles (Compounds 36 and 37)

Structure: These indole-pyrimidine hybrids () feature a 4-chlorophenyl-indole linked to an aminopyrimidine group. Key Differences:

  • The indole ring replaces the pyrimidinone core.
  • Activity: Exhibited 87–88% inflammation inhibition in paw edema models and 76–78% analgesic activity in acetic acid-induced writhing tests, comparable to indomethacin . This suggests that pyrimidine derivatives with chlorophenyl groups are viable anti-inflammatory candidates, though the target compound’s dimethylpyrimidinone may alter potency or selectivity.

2-{[2-(4-Chlorophenyl)-2-Oxoethyl]Sulfanyl}-3-Ethyl-6-(Trifluoromethyl)-4(3H)-Pyrimidinone

Structure: This pyrimidinone derivative () includes a sulfanyl group and trifluoromethyl substituent. Key Differences:

  • Sulfanyl and trifluoromethyl groups introduce steric and electronic effects absent in the target compound.
    Status : Discontinued production, possibly due to synthetic challenges, stability issues, or insufficient efficacy . The target compound’s simpler substituents (methyl groups) may offer better synthetic feasibility.

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Pyrimidinone 5,6-Dimethyl; 4-chlorophenyl-piperazinyl Not reported (inferred anti-inflammatory)
Levocetirizine Dihydrochloride Carboxylic acid Ethoxy acetic acid; 4-chlorophenyl Antihistamine
4-[(4-Chlorophenyl)Amino]-...Pyrimidin-2-One Pyrimidinone Hydroxyethyl-piperazine; carbonyl Not reported
3-(2-Aminopyrimidin-4-Yl) Indoles (36, 37) Indole-pyrimidine 4-Chlorophenyl-indole; aminopyrimidine Anti-inflammatory, analgesic
2-{[2-(4-Chlorophenyl)...}Pyrimidinone Pyrimidinone Sulfanyl; trifluoromethyl Discontinued

Key Findings and Implications

  • Structural Determinants of Activity: The 4-chlorophenyl-piperazinyl group is a common motif in antihistamines (e.g., levocetirizine), but its combination with a pyrimidinone core (as in the target compound) may redirect activity toward inflammation or pain pathways .
  • Synthetic Viability : The discontinuation of the trifluoromethyl-sulfanyl analog underscores the importance of substituent simplicity for scalability .

Biological Activity

The compound 2-[4-(4-chlorophenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C22H23Cl2N7
  • Molecular Weight : 456.37 g/mol
  • CAS Number : 1402709-93-6
  • Solubility : Soluble in DMSO (maximum concentration 75 mg/mL) .

The compound is known to interact with various biological targets, particularly kinases involved in critical signaling pathways. Notably, it has shown inhibitory effects on:

  • Fms-like Tyrosine Kinase 3 (FLT3) : A key player in hematopoiesis and leukemogenesis, inhibition of FLT3 has implications for treating certain leukemias.
  • Aurora Kinases : These are crucial for cell division; their inhibition can lead to cancer cell death.

Biological Activity Overview

  • Anticancer Activity :
    • The compound has demonstrated significant antiproliferative effects against various cancer cell lines. It exhibits low micromolar activity against AKT2/PKBβ, a kinase involved in glioma malignancy .
    • In studies involving glioblastoma cell lines, the compound inhibited neurosphere formation and exhibited potent EC50 values, indicating its potential as an anti-glioma agent.
  • Selectivity and Cytotoxicity :
    • The compound has been reported to be less cytotoxic towards non-cancerous cells compared to its effects on cancer cells, suggesting a favorable therapeutic index .
  • Receptor Affinity :
    • Similar compounds have shown high affinity for dopamine receptors, particularly the D4 receptor, which may indicate a role in neuropharmacology .

Case Study 1: Inhibition of Glioblastoma Growth

A study evaluated the effects of the compound on primary patient-derived glioblastoma cells. It was found to inhibit the growth of these cells significantly while sparing non-cancerous cells from cytotoxicity. The EC50 value was determined to be around 20 μM in GL261 glioblastoma cell lines .

CompoundEC50 (μM)Target Kinase
2-[4-(4-chlorophenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone20AKT2/PKBβ
MK-2206 (reference)2AKT

Case Study 2: Kinase Profiling

The compound was screened against a panel of 139 purified kinases and exhibited specific inhibitory activity against AKT isoforms with IC50 values of approximately 12 μM for AKT1 and 14 μM for AKT2 . This specificity suggests that the compound could be developed as a targeted therapy for cancers driven by aberrant AKT signaling.

Q & A

Basic Research Questions

Q. What are the key structural features and synthetic routes for 2-[4-(4-chlorophenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone?

  • Answer : The compound comprises a 5,6-dimethyl-4(3H)-pyrimidinone core (C₆H₈N₂O) linked to a 4-(4-chlorophenyl)piperazine moiety. Synthesis involves coupling substituted pyrimidinones (e.g., 5,6-dimethyl-4(3H)-pyrimidinone, CAS 34916-78-4 ) with functionalized piperazines under reflux conditions in solvents like ethanol or DMF. Key steps include nucleophilic substitution or Buchwald-Hartwig amination to attach the piperazine ring. Intermediate purification via column chromatography is critical to isolate the target compound .

Q. How is the purity and identity of this compound verified in academic research?

  • Answer : Analytical methods include:

  • HPLC : To assess purity, using impurity standards like 1,4-bis[(4-chlorophenyl)phenylmethyl]piperazine (CAS 346451-15-8) as references .
  • NMR and Mass Spectrometry : For structural confirmation (e.g., molecular ion peaks matching C₁₇H₁₈ClN₅O).
  • X-ray Crystallography : Resolves bond angles and torsional strain in the pyrimidinone-piperazine linkage, as demonstrated in structurally related compounds .

Advanced Research Questions

Q. How can researchers optimize synthesis yield when side reactions dominate during piperazine coupling?

  • Answer : Key strategies include:

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperazine nitrogen .
  • Catalyst Screening : Palladium-based catalysts improve cross-coupling efficiency in heterocyclic systems .
  • Temperature Control : Maintaining 60–80°C minimizes decomposition of thermally labile intermediates .
  • In Situ Monitoring : TLC or LC-MS tracks reaction progress to halt at maximal conversion .

Q. What methodologies resolve contradictions in reported biological activities (e.g., receptor binding vs. inactivity)?

  • Answer : Contradictions may arise from:

  • Impurity Interference : Trace impurities (e.g., 4-chlorobenzophenone derivatives) can skew bioassay results. Rigorous HPLC-UV/Vis profiling against certified standards (e.g., ACI 080103 ) is essential.
  • Receptor Subtype Specificity : Fluorescent ligand binding assays (e.g., BODIPY FL-prazosin ) differentiate interactions with α₁-adrenoceptor subtypes.
  • Structural Analog Studies : Comparing activity profiles of analogs (e.g., pyrazolo[3,4-d]pyrimidine derivatives ) identifies critical pharmacophores.

Q. What in silico approaches predict the pharmacokinetic behavior of this compound?

  • Answer : Computational tools include:

  • Molecular Docking : Predicts binding to targets like serotonin or histamine receptors using crystal structures (e.g., PDB 6F2 ).
  • QSAR Models : Relate substituent effects (e.g., chloro vs. fluoro phenyl groups) to logP and bioavailability.
  • ADMET Prediction : Software like SwissADME estimates metabolic stability, highlighting susceptibility to CYP450 oxidation at the piperazine N-alkyl group .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[4-(4-chlorophenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone
Reactant of Route 2
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2-[4-(4-chlorophenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone

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